

YK-2168: A Technical Guide to its Pro-Apoptotic Activity in Cancer Cells

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Compound of Interest		
Compound Name:	YK-2168	
Cat. No.:	B15588314	Get Quote

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Abstract

YK-2168 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Dysregulation of CDK9 activity is a hallmark of various cancers, contributing to the overexpression of anti-apoptotic proteins and uncontrolled cell proliferation. YK-2168 exerts its anti-tumor effects by inducing apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of YK-2168, focusing on its role in the apoptotic signaling pathway. It includes a summary of its inhibitory and anti-proliferative activities, detailed experimental protocols for assessing its efficacy, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Cyclin-Dependent Kinase 9 (CDK9), in partnership with its regulatory subunit Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in the transition from transcriptional initiation to productive elongation. In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins, such as Myeloid Cell Leukemia-1 (Mcl-1), to maintain cell survival. By inhibiting CDK9, **YK-2168** effectively shuts down the transcription of these key survival factors, leading to a shift in the cellular balance towards apoptosis. Preclinical studies have demonstrated the potent in vitro and in vivo anti-



tumor activity of **YK-2168** in various cancer models, including leukemia, lymphoma, and gastric carcinoma, highlighting its potential as a promising therapeutic agent.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory and antiproliferative activities of **YK-2168**.

Table 1: Biochemical Inhibitory Activity of YK-2168[1][2]

Target	IC50 (nM)
CDK9	7.5
CDK1	466.4
CDK2	361.1

Table 2: In Vitro Anti-proliferative Activity of YK-2168[1][2]

Cell Line	Cancer Type	IC50 (nM)
MV4-11	Leukemia	53.4
Karpas422	Lymphoma	91.1
SNU16	Gastric Carcinoma	88.3

Table 3: In Vivo Anti-tumor Efficacy of **YK-2168**[1][2]

Xenograft Model	Cancer Type	Dose (mpk, QW, IV)	Tumor Growth Inhibition (TGI)
MV4-11 CDX	Leukemia	10	80%
SNU16 CDX	Gastric Carcinoma	10	115% (regression)

Signaling Pathway of YK-2168-Induced Apoptosis

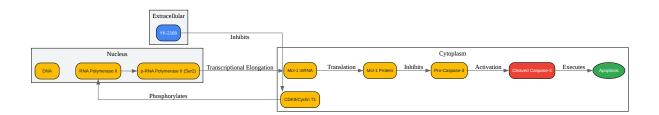




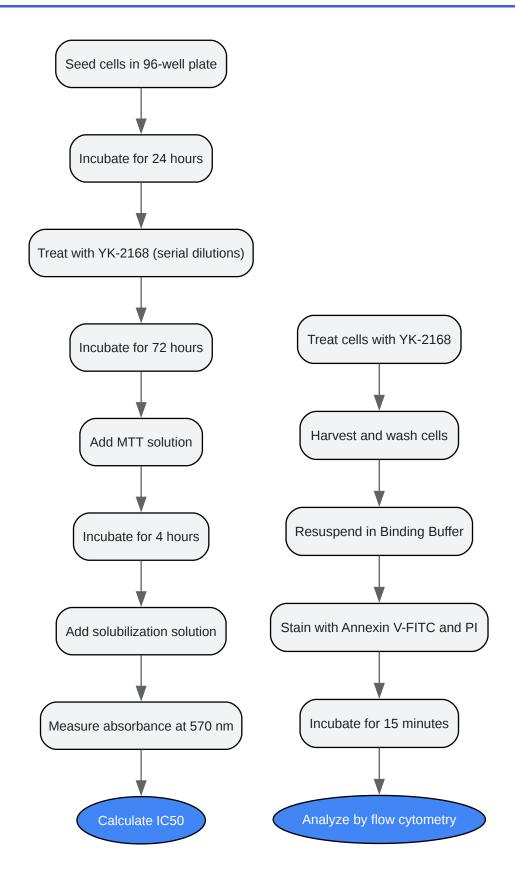


YK-2168's primary mechanism of inducing apoptosis is through the inhibition of the CDK9/Cyclin T1 complex. This inhibition prevents the phosphorylation of RNA Polymerase II, leading to a halt in transcriptional elongation of key survival genes. One of the most critical downstream effects is the rapid downregulation of the anti-apoptotic protein Mcl-1. The depletion of Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to the activation of the intrinsic apoptotic pathway. This culminates in the cleavage and activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

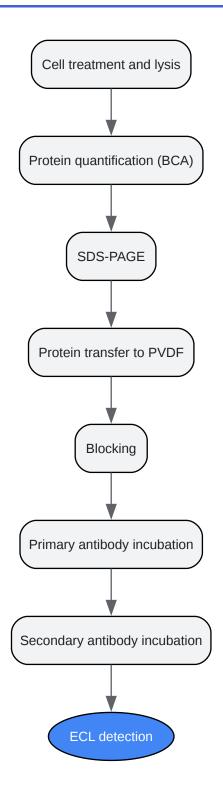












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